N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of hypervalent iodine reagents, such as iodoxybenzoic acid, to promote oxidative N-N bond formation . The reaction is usually carried out in solvents like dimethoxyethane or dichloroethane, with the reaction mixture being stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and apoptosis. The compound has been shown to affect the p53/MDM2 pathway, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-(4-methoxyphenyl)-1,2-dihydro-3H-indazol-3-one: Another indazole derivative with similar biological activities.
2-phenyl-2H-indazole: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and methoxyphenyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-propan-2-ylbenzo[f]indazol-3-amine |
InChI |
InChI=1S/C21H21N3O/c1-14(2)22-21-19-12-15-6-4-5-7-16(15)13-20(19)23-24(21)17-8-10-18(25-3)11-9-17/h4-14,22H,1-3H3 |
InChI Key |
MLOONGBHIRQQKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=C3C=CC=CC3=CC2=NN1C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.